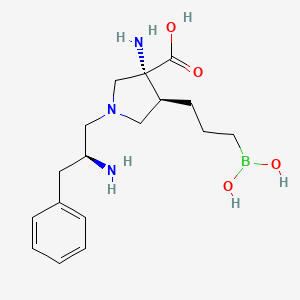
NED-3238
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NED-3238 involves the preparation of N-substituted 3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acids. . The reaction conditions typically involve the use of specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure consistency and quality. The process involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities, with careful monitoring of temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
NED-3238 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the boronopropyl group or other functional groups in the molecule.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Aplicaciones Científicas De Investigación
NED-3238 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study arginase inhibition and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating arginase activity in biological systems, which can impact cellular functions and metabolic processes.
Medicine: Explored for potential therapeutic applications in diseases where arginase activity is implicated, such as cancer and cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting arginase enzymes .
Mecanismo De Acción
NED-3238 exerts its effects by inhibiting the activity of arginase I and II. The compound binds to the active site of the enzymes, preventing the conversion of arginine to ornithine and urea. This inhibition disrupts the urea cycle and affects various metabolic pathways . The molecular targets include the active sites of arginase I and II, and the pathways involved are those related to arginine metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-6-boronohexanoic acid (ABH)
- N-hydroxy-nor-L-arginine (nor-NOHA)
Uniqueness of NED-3238
This compound stands out due to its exceptionally high potency compared to other arginase inhibitors. Its IC50 values are significantly lower, indicating a stronger inhibitory effect. Additionally, the structural modifications in this compound provide enhanced selectivity and binding affinity for arginase I and II .
Propiedades
Fórmula molecular |
C17H30BCl2N3O4 |
|---|---|
Peso molecular |
422.154 |
Nombre IUPAC |
(3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C17H28BN3O4/c19-15(9-13-5-2-1-3-6-13)11-21-10-14(7-4-8-18(24)25)17(20,12-21)16(22)23/h1-3,5-6,14-15,24-25H,4,7-12,19-20H2,(H,22,23)/t14-,15-,17-/m0/s1 |
Clave InChI |
YLRFCKXLPZIAMP-DQZPFBHVSA-N |
SMILES |
B(CCCC1CN(CC1(C(=O)O)N)CC(CC2=CC=CC=C2)N)(O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
NED-3238; NED 3238; NED3238 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















